molecular formula C12H12BrN5 B2995781 N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine CAS No. 2094528-30-8

N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine

Cat. No.: B2995781
CAS No.: 2094528-30-8
M. Wt: 306.167
InChI Key: LYOSGQBGNRRRRK-UHFFFAOYSA-N
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Description

N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine is a chemical compound characterized by the presence of a bromopyrazine moiety linked to a cyclopropylpyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine typically involves the following steps:

    Formation of the Bromopyrazine Intermediate: The bromopyrazine moiety can be synthesized through a halogenation reaction, where pyrazine is treated with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The bromopyrazine intermediate is then coupled with a cyclopropylpyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyrazine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides.

Scientific Research Applications

N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-chloropyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine
  • N-[(5-fluoropyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine

Uniqueness

N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties or activities.

Properties

IUPAC Name

N-[(5-bromopyrazin-2-yl)methyl]-2-cyclopropylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5/c13-10-7-15-9(5-16-10)6-17-11-3-4-14-12(18-11)8-1-2-8/h3-5,7-8H,1-2,6H2,(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOSGQBGNRRRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)NCC3=CN=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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